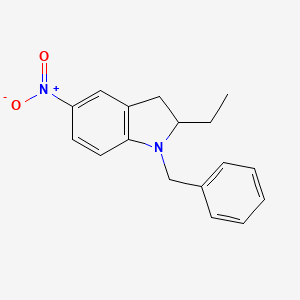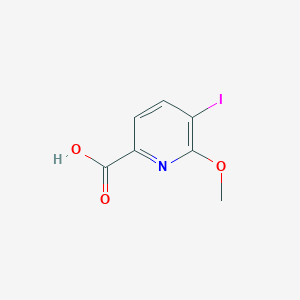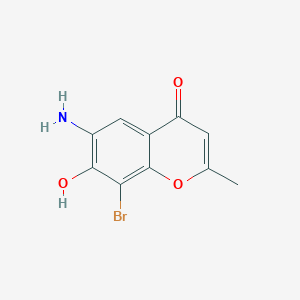
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of amino, bromo, and hydroxy functional groups in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-hydroxy-2-methyl-4H-chromen-4-one, followed by amination to introduce the amino group at the 6-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Ammonia, amines, halides.
Major Products Formed
Oxidation: Formation of 7-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 6-amino-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues of enzymes, while the bromo group can participate in halogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 6-Amino-4H-chromen-4-one
- 8-Bromo-7-hydroxy-2-methyl-4H-chromen-4-one
Uniqueness
6-Amino-8-bromo-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to the combination of amino, bromo, and hydroxy functional groups, which confer distinct reactivity and biological activity. This combination is not commonly found in other chromenone derivatives, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
41266-97-1 |
|---|---|
Formule moléculaire |
C10H8BrNO3 |
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
6-amino-8-bromo-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8BrNO3/c1-4-2-7(13)5-3-6(12)9(14)8(11)10(5)15-4/h2-3,14H,12H2,1H3 |
Clé InChI |
SMEOMWWYALEKHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC(=C(C(=C2O1)Br)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)
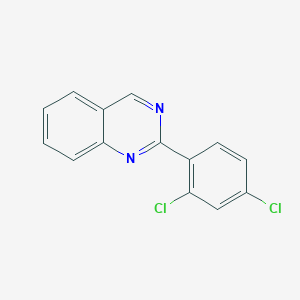

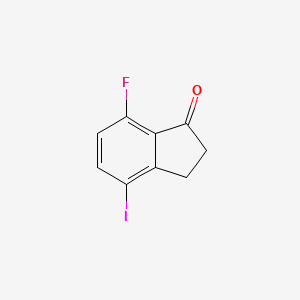

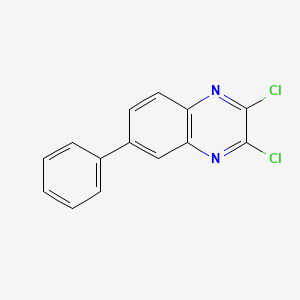
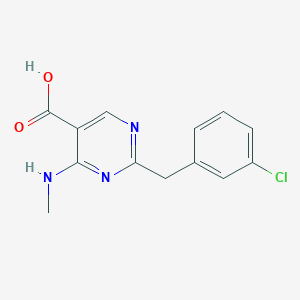
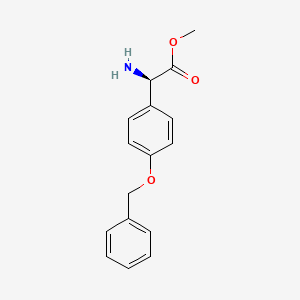
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
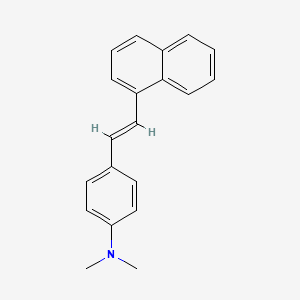
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)
